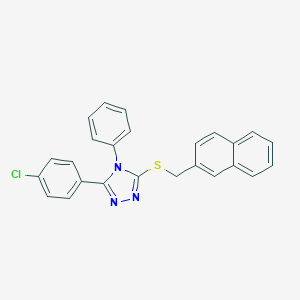
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperidine ring. Its molecular formula is C12H22N2O3S, and it has a molecular weight of 274.38 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methanesulfonyl-piperidin-4-yl)-methanol: Similar structure but with a hydroxyl group instead of a piperidin-1-yl-methanone group.
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid: Contains an acetic acid group instead of a piperidin-1-yl-methanone group.
Uniqueness
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its dual piperidine rings, which confer specific chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets compared to its analogs, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H22N2O3S |
|---|---|
Molekulargewicht |
274.38g/mol |
IUPAC-Name |
(1-methylsulfonylpiperidin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)14-9-5-11(6-10-14)12(15)13-7-3-2-4-8-13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
GUGUZGKFRFWROE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-8-{2-[(2-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B425186.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425188.png)
![2-{[1-(Methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B425189.png)
![4-[3-[(3-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether](/img/structure/B425191.png)
![2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425192.png)
![4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether](/img/structure/B425193.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425195.png)
![3-[4-(2-Chlorophenoxy)anilino]-1-phenyl-2-buten-1-one](/img/structure/B425199.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425200.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425202.png)
![2-[(2-Chloro-3-methylanilino)methylene]cyclohexanone](/img/structure/B425203.png)
![(2Z)-2-{[(4-methoxybenzyl)amino]methylidene}cyclohexanone](/img/structure/B425206.png)

